1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Description
1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile (CAS: 371930-42-6) is a bicyclic organic compound with a molecular formula of C₁₃H₁₆N₂O and a molecular weight of 216.28 g/mol . Structurally, it features a partially hydrogenated isoquinoline core substituted with an isopropyl group at the 1-position, an oxo group at the 3-position, and a nitrile moiety at the 4-position.
Properties
IUPAC Name |
3-oxo-1-propan-2-yl-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-8(2)12-10-6-4-3-5-9(10)11(7-14)13(16)15-12/h8H,3-6H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVXMXQDEUWQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CCCCC2=C(C(=O)N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves several steps and specific reaction conditions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and functional group transformations . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high purity.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow processes, automated reaction monitoring, and purification techniques to produce the compound in bulk quantities.
Chemical Reactions Analysis
1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the reduction of the carbonyl or nitrile groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., acetone, THF), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals. Its ability to undergo multiple chemical transformations makes it valuable for developing new materials and chemical processes.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antiviral Properties : Studies have shown that derivatives of isoquinoline compounds can inhibit viral replication.
- Anticancer Activity : Investigations into similar compounds suggest they may interfere with cancer cell proliferation through various mechanisms.
- Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial infections.
These properties are attributed to its structural characteristics that allow interaction with biological targets .
Medicine
The therapeutic potential of this compound is under investigation for various diseases. It may act on specific molecular targets involved in disease pathways. Current research focuses on:
- Targeting Enzymes : The compound may inhibit enzymes critical for disease progression.
- Modulating Receptors : Its interaction with cellular receptors could lead to therapeutic effects in conditions such as cancer and viral infections .
Industrial Applications
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to be incorporated into formulations requiring specific chemical characteristics. This includes applications in:
- Material Science : Development of polymers or composites with enhanced properties.
- Chemical Manufacturing : As an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Key Observations :
- Substitution of oxo with thioxo (e.g., in and ) introduces sulfur, which may enhance lipophilicity and alter electronic properties.
- The 3,8-dioxo variant introduces an additional carbonyl group, likely affecting ring conformation and solubility.
Physical and Chemical Properties
- Solubility : The target compound’s isopropyl group may reduce water solubility compared to the hydroxy analog (190.20 g/mol, H-bonding capable) . Thioxo derivatives (e.g., ) are expected to have higher lipophilicity.
- Stability : Oxo groups (as in the target compound) are generally more stable under physiological conditions than thioxo analogs, which may undergo oxidation .
Analytical Characterization
- LC-MS/MS : The target compound would likely exhibit a higher molecular ion ([M+H]⁺ = 217.1 for isobutyl analog vs. 217.3 for target) and distinct fragmentation patterns.
- NMR: The isopropyl group’s protons (δ ~1.0–1.5 ppm) and methylene protons near the oxo group (δ ~2.5–3.0 ppm) would dominate the spectrum, differing from morpholino or thioxo analogs .
Biological Activity
1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives. Its unique bicyclic structure and functional groups suggest potential biological activities that merit detailed exploration. This article reviews the existing literature on the biological activity of this compound, including its pharmacological properties and possible therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₂₃N₃O₃
- Molecular Weight : 329.39 g/mol
- CAS Number : 1097985-47-1
The compound features a hexahydroisoquinoline core with a carbonitrile and keto group, which may influence its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that isoquinoline derivatives often exhibit significant anticancer properties. For instance, studies on similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms:
-
Mechanisms of Action :
- Inhibition of Cell Proliferation : Compounds similar to 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline have been found to inhibit the proliferation of various cancer cell lines.
- Induction of Apoptosis : These compounds can activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Case Studies :
Antimicrobial Activity
Isoquinoline derivatives are also noted for their antimicrobial properties. The compound's structural features may contribute to its effectiveness against a range of pathogens:
-
Activity Spectrum :
- Effective against both Gram-positive and Gram-negative bacteria.
- Potential antifungal activity has also been reported.
- Research Findings :
Anti-inflammatory Effects
The anti-inflammatory potential of isoquinoline derivatives has been documented in various studies:
-
Mechanisms :
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Modulation of signaling pathways like NF-kB.
- Evidence from Studies :
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-Isopropyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile, and what analytical techniques are critical for confirming its purity and structural integrity?
- Synthetic Routes : The compound can be synthesized via multi-step organic reactions, including cyclization of isoquinoline derivatives and functional group modifications (e.g., cyano-group introduction). Evidence from analogous compounds suggests the use of multicomponent reactions involving aldehydes, ketones, and cyanoacetate derivatives .
- Analytical Techniques :
- Spectroscopy : IR and ¹H NMR for functional group and proton environment analysis.
- Elemental Analysis : To confirm molecular formula (e.g., C₁₀H₁₀N₂O, MW = 174 g/mol) .
- Chromatography : HPLC or GC for purity assessment (reported purity ≥95%) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation .
Q. What safety protocols and regulatory considerations are essential when handling this compound in laboratory settings?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .
- Storage : Store in sealed containers at 2–8°C to maintain stability .
- Regulatory Compliance : Adhere to institutional Chemical Hygiene Plans, including mandatory safety training and 100% passing scores on lab safety exams before handling .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and selectivity in synthesizing this compound?
- Methodological Strategies :
- Computational Design : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
- Condition Screening : Vary solvents (e.g., polar aprotic vs. protic), catalysts (e.g., acid/base), and temperatures to optimize kinetics .
- Database Mining : Leverage reaction databases (e.g., Reaxys) to identify analogous protocols and adapt them .
Q. What spectroscopic and crystallographic methods are recommended for resolving structural data discrepancies in derivatives of this compound?
- Discrepancy Resolution :
- Advanced NMR : 2D NMR (COSY, HSQC) to resolve overlapping signals in complex proton environments.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Synchrotron X-ray Diffraction : High-resolution crystallography to detect subtle conformational differences (e.g., boat vs. chair cyclohexane conformers) .
Q. How can computational tools predict biological activity and guide experimental validation for this compound?
- In Silico Approaches :
- Molecular Docking : Screen against target proteins (e.g., enzymes or receptors) to predict binding affinities .
- ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP = 0.89) .
- Experimental Validation :
- Dose-Response Assays : Test in vitro models (e.g., cell lines) to correlate computational predictions with observed IC₅₀ values .
Q. What strategies address conflicting reports on the compound’s biological activity across different in vitro models?
- Methodological Frameworks :
- Standardized Assays : Use validated protocols (e.g., MTT for cytotoxicity) to minimize inter-lab variability .
- Meta-Analysis : Aggregate data from multiple studies, applying statistical models to identify outliers or confounding variables .
- Mechanistic Studies : Probe off-target effects using knockout cell lines or competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
